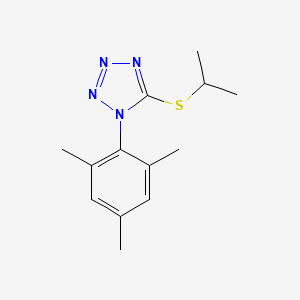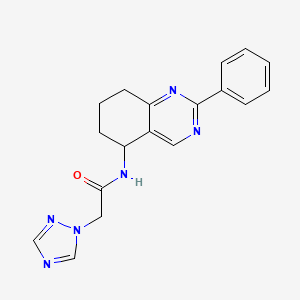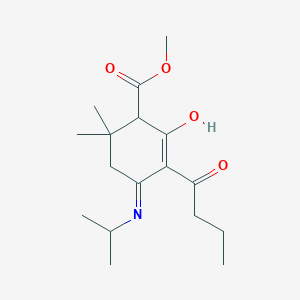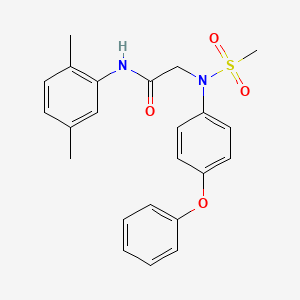
5-(isopropylthio)-1-mesityl-1H-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(isopropylthio)-1-mesityl-1H-tetrazole, also known as IMT, is a tetrazole derivative that has been extensively studied for its potential applications in various scientific fields. This compound is known to possess unique biochemical and physiological properties that make it a promising candidate for use in research studies.
作用机制
The exact mechanism of action of 5-(isopropylthio)-1-mesityl-1H-tetrazole is not fully understood. However, it is believed to exert its effects by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. This inhibition leads to a reduction in inflammation, making this compound a potential therapeutic agent for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce the production of inflammatory cytokines. Additionally, this compound has been shown to have a positive effect on the cardiovascular system, reducing blood pressure and improving cardiac function.
实验室实验的优点和局限性
One of the main advantages of using 5-(isopropylthio)-1-mesityl-1H-tetrazole in lab experiments is its ability to selectively target specific enzymes and proteins. This allows researchers to study the effects of inhibiting these targets on various cellular processes. Additionally, this compound has been shown to have a low toxicity profile, making it a relatively safe compound to work with.
However, one limitation of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to dissolve and administer in certain experimental settings. Additionally, this compound has been found to have a short half-life in vivo, meaning that it may need to be administered frequently in order to maintain therapeutic levels.
未来方向
There are several potential future directions for research involving 5-(isopropylthio)-1-mesityl-1H-tetrazole. One area of interest is its potential use as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosing and administration schedule for this compound in this context.
Another potential area of research is the use of this compound as a therapeutic agent for the treatment of inflammatory diseases. Studies have shown that this compound can reduce the production of inflammatory cytokines, making it a promising candidate for use in diseases such as rheumatoid arthritis and inflammatory bowel disease.
Finally, further studies are needed to fully elucidate the mechanism of action of this compound. This will help researchers to better understand its effects on various cellular processes and identify new potential therapeutic targets.
合成方法
5-(isopropylthio)-1-mesityl-1H-tetrazole can be synthesized using a variety of methods, including the reaction of mesityl chloride with sodium azide, followed by reaction with isopropyl mercaptan. Another method involves the reaction of mesityl oxide with thiosemicarbazide, followed by reaction with isopropyl iodide. These methods have been optimized over time to produce high yields of pure this compound.
科学研究应用
5-(isopropylthio)-1-mesityl-1H-tetrazole has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antitumor, anti-inflammatory, and antiviral properties, making it a promising candidate for use in cancer research, immunology, and virology. Additionally, this compound has been shown to have a positive effect on the cardiovascular system, making it a potential therapeutic agent for the treatment of heart disease.
属性
IUPAC Name |
5-propan-2-ylsulfanyl-1-(2,4,6-trimethylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c1-8(2)18-13-14-15-16-17(13)12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERUDYOTLIYTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=NN=N2)SC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluorophenyl)-N'-{1-[1-(1H-pyrazol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B6057744.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4,4,4-trifluorobutanamide](/img/structure/B6057752.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6057754.png)

![7-(diphenylmethyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B6057770.png)
![1-(2-butynoyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6057773.png)
![4-ethyl-N,N-dimethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B6057788.png)
![{1-[1-(4-chlorobenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}(phenyl)methanol](/img/structure/B6057795.png)
![4,4,4-trifluoro-1-(2-furyl)-2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1,3-butanedione](/img/structure/B6057801.png)
![N-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzamide](/img/structure/B6057803.png)

![1-[cyclohexyl(methyl)amino]-3-[3-({[2-(2-furyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6057817.png)

![N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B6057826.png)